Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the chlorophenyl group and the sulfanylacetyl moiety. The final step involves the esterification of the benzoate group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate is studied for its potential as a pharmaceutical agent. Its interactions with various biological targets are of particular interest .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities .
Mechanism of Action
The mechanism of action of Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate
- Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate
Uniqueness
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
CAS No. |
618432-07-8 |
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Molecular Formula |
C26H22ClN3O4S2 |
Molecular Weight |
540.1 g/mol |
IUPAC Name |
methyl 4-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H22ClN3O4S2/c1-34-25(33)15-6-10-17(11-7-15)28-21(31)14-35-26-29-23-22(19-4-2-3-5-20(19)36-23)24(32)30(26)18-12-8-16(27)9-13-18/h6-13H,2-5,14H2,1H3,(H,28,31) |
InChI Key |
QQIGJMPTIXUMQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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